6-chloro-1-ethyl-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
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Description
6-chloro-1-ethyl-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H18ClNO3S and its molecular weight is 375.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modification
- Studies have demonstrated the synthesis of metabolites and derivatives related to quinolinone compounds, highlighting the diversity of synthetic approaches and the potential for generating novel compounds with varied biological activities. For example, Mizuno et al. (2006) detailed the syntheses of metabolites of a specific quinoline derivative, showcasing the utility of protective groups in achieving high yield synthesis (Mizuno et al., 2006).
Optical and Electrical Properties
- Research on the structural and optical properties of quinoline derivatives thin films by Zeyada et al. (2016) provides a basis for exploring the applications of such compounds in materials science, including their use in optoelectronic devices (Zeyada et al., 2016).
Biological Activities
- The design and synthesis of quinoline-based triazoles as antimicrobial and antimalarial agents were explored by Parthasaradhi et al. (2015), indicating the potential of quinolinone derivatives in developing new therapeutic agents (Parthasaradhi et al., 2015).
- Additionally, quinolinone compounds have been studied for their corrosion inhibition properties, suggesting applications in materials science and engineering to protect metals against corrosion (Zarrouk et al., 2014).
Properties
IUPAC Name |
6-chloro-1-ethyl-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-3-13-5-8-15(9-6-13)25(23,24)18-12-21(4-2)17-10-7-14(20)11-16(17)19(18)22/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXSZLLYOVXDTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.